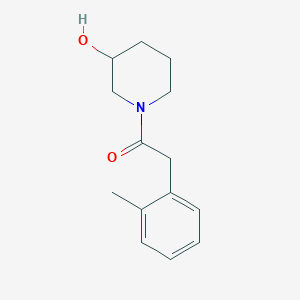
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. EPPM is a piperidine derivative that has been synthesized for its potential use in the treatment of various medical conditions. In
Mecanismo De Acción
The mechanism of action of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to inhibit the activity of various enzymes in the brain. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone inhibits the activity of monoamine oxidase-B, acetylcholinesterase, and the reuptake of serotonin and norepinephrine. By inhibiting these enzymes, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of various neurotransmitters in the brain, which can help alleviate the symptoms of various medical conditions.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In the brain, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of dopamine, acetylcholine, serotonin, and norepinephrine, which can help improve cognitive function and alleviate the symptoms of various medical conditions. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress. Additionally, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments include its high purity and yield, as well as its ability to inhibit the activity of various enzymes in the brain. However, there are also limitations to using (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone may have side effects that have not been fully characterized.
Direcciones Futuras
There are several future directions for the study of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to further explore its potential as a pharmacological agent for the treatment of various medical conditions. Another direction is to study its long-term effects in humans and to better understand its mechanism of action. Additionally, future studies could explore the potential of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone as a neuroprotective agent, as well as its potential as an anti-inflammatory agent. Overall, the study of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has the potential to lead to the development of new treatments for various medical conditions.
Métodos De Síntesis
The synthesis of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 4-ethoxyphenylacetic acid with 1,3-dimethyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to hydrolysis to yield (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone. The synthesis of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been optimized to produce high yields and purity, making it a viable candidate for pharmacological studies.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been studied for its potential use in the treatment of various medical conditions, including Parkinson's disease, Alzheimer's disease, and depression. In Parkinson's disease, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is responsible for the degradation of dopamine in the brain. This results in an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. In Alzheimer's disease, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine in the brain. This results in an increase in acetylcholine levels, which can help improve cognitive function. In depression, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate the symptoms of depression.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-7-5-11(6-8-13)14(17)15-9-3-4-12(16)10-15/h5-8,12,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXAVDHJWWMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)
![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)


![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)





